molecular formula C12H13NO2 B1416599 (3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one CAS No. 1820583-17-2

(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one

Cat. No.: B1416599
CAS No.: 1820583-17-2
M. Wt: 203.24 g/mol
InChI Key: OURKKNDNLSPPQY-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one is a complex heterocyclic compound that features a unique fusion of pyrrole and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like sodium halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium halides in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one has been extensively studied for its applications in:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit comparable biological activities.

    Pyrrolidine derivatives: Known for their versatility in medicinal chemistry, these compounds also feature a pyrrole ring but differ in their additional substituents and overall structure.

Uniqueness

(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one is unique due to its specific fusion of pyrrole and oxazole rings, which imparts distinct chemical and biological properties not commonly found in other similar compounds. This uniqueness makes it a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

(3R,7aR)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURKKNDNLSPPQY-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1COC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@H]1CO[C@@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one
Reactant of Route 2
(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one
Reactant of Route 3
(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one
Reactant of Route 4
(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one
Reactant of Route 5
(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one
Reactant of Route 6
(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.